molecular formula C4H4F2N2S B15307990 3-(Difluoromethyl)isothiazol-5-amine

3-(Difluoromethyl)isothiazol-5-amine

Cat. No.: B15307990
M. Wt: 150.15 g/mol
InChI Key: YJBQNZKYXCXCBO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)isothiazol-5-amine is a chemical compound with the molecular formula C4H4F2N2S and a molecular weight of 150.15 g/mol It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)isothiazol-5-amine typically involves the introduction of a difluoromethyl group into the isothiazole ring. One common method is the reaction of 3-amino-5-chloroisothiazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. Bulk manufacturing may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)isothiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Difluoromethyl)isothiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the formulation of biocides and preservatives due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)isothiazol-5-amine involves its interaction with biological targets, particularly enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, inhibiting their activity and leading to antimicrobial effects. This mechanism is similar to other isothiazolinone compounds, which are known for their biocidal properties .

Comparison with Similar Compounds

Similar Compounds

  • Methylisothiazolinone (MIT)
  • Chloromethylisothiazolinone (CMIT)
  • Benzisothiazolinone (BIT)
  • Octylisothiazolinone (OIT)
  • Dichlorooctylisothiazolinone (DCOIT)

Comparison

3-(Difluoromethyl)isothiazol-5-amine is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. Compared to other isothiazolinones, it may exhibit different antimicrobial spectra and potency. The difluoromethyl group can also affect the compound’s stability and solubility, making it suitable for specific applications where other isothiazolinones may not be as effective .

Properties

Molecular Formula

C4H4F2N2S

Molecular Weight

150.15 g/mol

IUPAC Name

3-(difluoromethyl)-1,2-thiazol-5-amine

InChI

InChI=1S/C4H4F2N2S/c5-4(6)2-1-3(7)9-8-2/h1,4H,7H2

InChI Key

YJBQNZKYXCXCBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1C(F)F)N

Origin of Product

United States

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